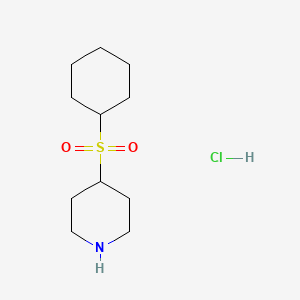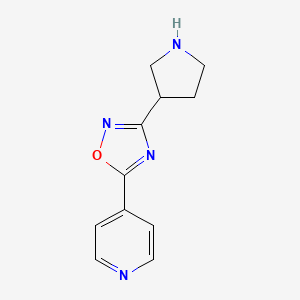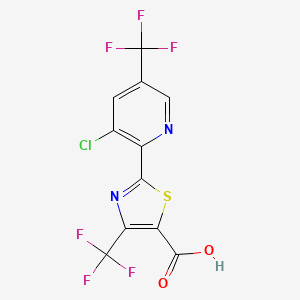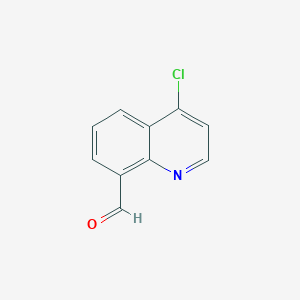
2-Cloro-3-(1,3-dioxolan-2-il)-6-fluorobenzonitrilo
Descripción general
Descripción
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile is an organic compound that features a benzene ring substituted with chlorine, fluorine, and a dioxolane ring
Aplicaciones Científicas De Investigación
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile has several scientific research applications:
Organic synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material science: Utilized in the development of new materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile typically involves the reaction of 2-chloro-6-fluorobenzonitrile with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like toluene . The dioxolane ring is formed through the cyclization of ethylene glycol with the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, catalyst, and reaction temperature are critical parameters in the industrial synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, particularly involving the dioxolane ring.
Cyclization: The dioxolane ring can undergo further cyclization reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Aminated derivatives: Formed through nucleophilic substitution with amines.
Oxidized products: Resulting from the oxidation of the dioxolane ring.
Reduced products: Formed by the reduction of the nitrile group to an amine.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the substituents and reaction conditions. The dioxolane ring can participate in ring-opening reactions, while the nitrile group can undergo reduction or substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(1,3-dioxolan-2-yl)pyridine: Similar structure but with a pyridine ring instead of a benzene ring.
2-Chloro-3-(1,3-dioxolan-2-yl)-7-methylquinoline: Contains a quinoline ring with a methyl group.
2-Chloro-3-(1,3-dioxolan-2-yl)-6-methoxyquinoline: Features a methoxy group on the quinoline ring.
Uniqueness
2-Chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and properties. The dioxolane ring adds further versatility, making it a valuable compound in various chemical reactions and applications.
Propiedades
IUPAC Name |
2-chloro-3-(1,3-dioxolan-2-yl)-6-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-9-6(10-14-3-4-15-10)1-2-8(12)7(9)5-13/h1-2,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLZDARSXGFKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=C(C=C2)F)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)
![Methyl 1H-pyrazolo[4,3-C]pyridine-4-carboxylate](/img/structure/B1459341.png)

![4-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1459346.png)

![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)



![3-chloro-2-{[(3S)-pyrrolidin-3-yloxy]methyl}-5-(trifluoromethyl)pyridine hydrochloride](/img/structure/B1459358.png)



